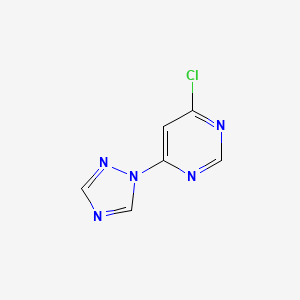

4-Chloro-6-(1H-1,2,4-triazol-1-YL)pyrimidine

説明

4-Chloro-6-(1H-1,2,4-triazol-1-YL)pyrimidine is a heterocyclic compound that combines the structural features of pyrimidine and triazole rings. This compound is of significant interest due to its potential pharmacological properties, including antiviral, anticancer, and antimicrobial activities .

特性

IUPAC Name |

4-chloro-6-(1,2,4-triazol-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN5/c7-5-1-6(10-3-9-5)12-4-8-2-11-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKRSOSVASHQSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Cl)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597483 | |

| Record name | 4-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135948-75-3 | |

| Record name | 4-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Nucleophilic Substitution on 4,6-Dichloropyrimidine

General Approach:

The predominant method to synthesize 4-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrimidine involves reacting 4,6-dichloropyrimidine with 1H-1,2,4-triazole. The triazole acts as a nucleophile, substituting one chlorine atom at the 6-position while leaving the 4-chloro substituent intact. This reaction is typically base-mediated and carried out in polar aprotic solvents.

- Base: Sodium hydride, potassium carbonate, or cesium carbonate

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: 20°C to 120°C, depending on the base and solvent system

- Reaction Time: Several hours to up to 66 hours for complete conversion

Example:

A reported procedure uses cesium carbonate as a base in DMF at room temperature (20°C) for 66 hours to react 4,6-dichloro-2-methylpyrimidine with 3,5-dimethyl-1H-1,2,4-triazole, yielding the corresponding 4-chloro-6-(triazolyl)pyrimidine intermediate with a 69% yield.

| Parameter | Details |

|---|---|

| Starting Material | 4,6-dichloropyrimidine derivative |

| Nucleophile | 1H-1,2,4-triazole |

| Base | Cesium carbonate (Cs2CO3) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 20°C (room temperature) |

| Reaction Time | 66 hours |

| Yield | ~69% |

Variations in Pyrimidine Substitution and Reaction Optimization

Substituent Effects:

Modifications on the pyrimidine ring, such as methyl or ethyl groups at the 2-position, can influence reactivity and selectivity. For example, 4-chloro-2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine synthesis follows a similar substitution pathway but may require heating to 80–120°C to achieve full conversion.

Industrial Scale Adaptations:

In industrial production, continuous flow reactors are employed to enhance reaction efficiency and yield. Catalysts and optimized temperature and solvent conditions improve scalability and process control.

Alternative Synthetic Routes and Key Intermediates

Stepwise Synthesis via Intermediate Formation:

Some synthetic strategies involve preparing key intermediates such as hydrazinecarboamide derivatives and their subsequent condensation to form triazole-pyrimidine analogues. For example, reacting intermediate hydrazinecarboamide with substituted pyrimidines under weakly basic conditions at room temperature yields various triazole-pyrimidine analogs, including this compound derivatives.

- Hydrazinecarboamide reacts with benzoyl chloride to form an intermediate hydrazide

- Self-condensation under basic reflux forms a triazole intermediate

- Nucleophilic substitution with 2,4,6-trichloropyrimidine derivatives under mild base conditions leads to the target compounds

Summary Table of Preparation Methods

Research Findings and Optimization Insights

- Base Selection: Strong bases like sodium hydride promote faster substitution but may require elevated temperatures. Milder bases like cesium carbonate allow room temperature reactions but require extended times.

- Solvent Effects: Polar aprotic solvents such as DMF and DMSO enhance nucleophilicity of triazole and solubilize reactants, favoring substitution.

- Temperature Control: Elevated temperatures (80–120°C) accelerate reactions but may lead to side reactions; room temperature processes are milder but slower.

- Industrial Scale-Up: Continuous flow reactors and catalytic systems improve yield and process safety, allowing better heat and mass transfer.

- Intermediate Stability: The presence of substituents on the pyrimidine ring influences intermediate stability and reactivity, which can be exploited for selective synthesis of derivatives.

化学反応の分析

Types of Reactions: 4-Chloro-6-(1H-1,2,4-triazol-1-YL)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by various nucleophiles, such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered pharmacological properties.

Cyclization Reactions: The triazole ring can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides in the presence of a base (e.g., sodium hydride, potassium carbonate) and an aprotic solvent (e.g., DMF, DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

- Substituted pyrimidine derivatives with various functional groups.

- Oxidized or reduced forms of the original compound.

- Fused heterocyclic systems formed through cyclization reactions .

科学的研究の応用

Chemistry

In the realm of chemistry, 4-Chloro-6-(1H-1,2,4-triazol-1-YL)pyrimidine serves as a building block for synthesizing more complex heterocyclic compounds. Its structural characteristics allow it to participate in various chemical reactions, leading to the formation of diverse derivatives with potential applications in drug development.

Biology

The compound has been investigated for its antimicrobial and antifungal properties . Research indicates that it can inhibit the growth of certain pathogens while displaying low toxicity towards human cells. This makes it a candidate for further exploration in the development of new antimicrobial agents .

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic effects against various diseases:

- Cancer: It has been shown to inhibit enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells.

- Neurodegenerative Disorders: The compound's ability to modulate inflammatory pathways suggests potential applications in treating conditions like Alzheimer's disease .

Data Table: Applications Overview

| Application Area | Specific Use Cases | Mechanism of Action |

|---|---|---|

| Chemistry | Building block for heterocycles | Reacts with nucleophiles to form derivatives |

| Biology | Antimicrobial agent | Inhibits pathogen growth with low human toxicity |

| Medicine | Cancer therapy | Induces apoptosis by inhibiting DNA synthesis |

| Neurodegenerative treatment | Modulates inflammatory pathways |

Case Study 1: Antimicrobial Activity

A study evaluated the efficacy of various triazolopyrimidine derivatives against biofilm formation and cytotoxicity towards pathogens. Results showed that these compounds inhibited biofilm formation effectively while maintaining low toxicity towards human macrophage cells and high efficacy against protozoan parasites such as Leishmania spp. .

Case Study 2: Cancer Treatment Potential

Research demonstrated that derivatives of this compound could induce apoptosis in cancer cell lines through the inhibition of key enzymes involved in cellular proliferation. This highlights the compound's potential as a lead structure for developing new anticancer drugs .

作用機序

The mechanism of action of 4-Chloro-6-(1H-1,2,4-triazol-1-YL)pyrimidine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit enzymes involved in various biological processes, such as DNA synthesis and cell division. It exerts its effects by binding to the active sites of these enzymes, thereby blocking their activity. Additionally, it can modulate signaling pathways related to inflammation and apoptosis, contributing to its neuroprotective and anti-inflammatory properties .

類似化合物との比較

Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and pharmacological properties.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a fused triazole-pyrimidine system, known for its anticancer activity.

Uniqueness: 4-Chloro-6-(1H-1,2,4-triazol-1-YL)pyrimidine is unique due to its specific substitution pattern and the presence of both chloro and triazole groups. This unique structure contributes to its distinct pharmacological profile and makes it a valuable scaffold for drug development .

生物活性

4-Chloro-6-(1H-1,2,4-triazol-1-YL)pyrimidine (CAS Number: 135948-75-3) is a heterocyclic compound that exhibits significant biological activity due to its unique structural features combining pyrimidine and triazole rings. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.

- Molecular Formula : C6H4ClN5

- Molecular Weight : 181.58 g/mol

- Structure : The compound features a chloro group at the 4-position and a triazole moiety at the 6-position of the pyrimidine ring, which enhances its biological interactions.

Biological Activity Overview

This compound has been investigated for various pharmacological activities including:

- Antiviral Activity : Exhibits potential in inhibiting viral replication.

- Anticancer Properties : Shows promise in targeting cancer cell lines.

- Antimicrobial Effects : Demonstrates activity against a range of bacterial pathogens.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Neuroprotective Effects : It inhibits the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells, indicating potential in neuroinflammatory conditions .

-

Biochemical Pathways :

- Affects endoplasmic reticulum (ER) stress pathways.

- Modulates the NF-kB inflammatory pathway.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. For example:

- It demonstrated moderate effectiveness against Mycobacterium tuberculosis strains but was inactive against other Gram-positive and Gram-negative bacteria from the ESKAPE panel .

Anticancer Activity

In vitro studies have highlighted its potential as an anticancer agent:

- The compound was tested against several cancer cell lines including MCF-7 and showed significant cytotoxic effects. It induced apoptosis and inhibited cell migration .

Neuroprotective Studies

Research indicates that the compound may serve as a neuroprotective agent:

- It has been shown to mitigate neuroinflammation by reducing pro-inflammatory cytokines in neuronal cells.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrimidine?

- Answer: The compound can be synthesized via cyclocondensation reactions. For example, propane-1,3-diamine reacts with (1H-1,2,4-triazol-1-yl)methanol and formaldehyde under reflux conditions, yielding a triazole-functionalized pyrimidine core. This method emphasizes precise stoichiometric control and purification via recrystallization . Alternative routes involve nucleophilic substitution at the 4-chloro position of pyrimidine with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer:

- IR Spectroscopy: Identifies functional groups (e.g., C=N stretch at ~1624 cm⁻¹ for triazole, C-Cl stretch at ~779 cm⁻¹) .

- NMR (1H and 13C): Aromatic protons appear as multiplet signals (δ 7.65–8.47 ppm), while NH protons resonate at δ 13.41 ppm .

- Mass Spectrometry: Confirms molecular weight (e.g., m/z 443 [M⁺] for related triazolyl-pyrimidine derivatives) .

- Elemental Analysis: Validates purity (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. What in vitro assays are used to evaluate its biological activity?

- Answer: Common assays include:

- Kinase Inhibition: Src/Abl kinase inhibition assays using recombinant enzymes and ATP-competitive binding studies .

- Cytoprotective Activity: HCl-ethanol-induced ulcer models in rats, with ulcer inhibition quantified via histopathological scoring .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

- Answer: SC-XRD at 150 K and room temperature confirms bond lengths (e.g., C-N triazole bonds at 1.326–1.334 Å) and dihedral angles between pyrimidine and triazole rings. Thermal expansion studies reveal anisotropic lattice changes, critical for stability assessments in drug formulation .

Q. What strategies enhance the compound’s bioactivity through structural modification?

- Answer:

- Substituent Engineering: Introducing electron-withdrawing groups (e.g., -Cl) at the pyrimidine 4-position improves kinase binding affinity, as shown in Src/Abl inhibitors .

- Heterocycle Fusion: Coupling with coumarin or pyrazole moieties (e.g., 4-(coumarin-3-yl)pyrimidin-2(1H)-one) enhances cellular permeability and target selectivity .

- SAR Studies: Systematic variation of triazole substituents (e.g., methyl vs. phenyl) correlates with α1-adrenergic receptor antagonism .

Q. How do computational methods aid in understanding its reactivity and stability?

- Answer:

- DFT Calculations: Predict electrophilic/nucleophilic sites via Fukui indices, validated by experimental reactivity (e.g., regioselective substitution at the pyrimidine 6-position) .

- Molecular Dynamics (MD): Simulate solvation effects and thermal stability, aligning with DSC data (melting point ~385 K) .

Q. What analytical challenges arise in detecting byproducts during synthesis?

- Answer:

- HPLC-MS: Resolves intermediates like 4-chloro-6-hydroxypyrimidine, which may form under incomplete triazole substitution.

- TGA-DSC: Detects decomposition products (e.g., HCl release at >200°C), requiring inert atmosphere handling .

Methodological Notes

- Contradictions in Evidence: While most studies use cyclocondensation for synthesis , alternative methods (e.g., SNAr reactions) may yield varying purity levels . Researchers must optimize conditions based on target application.

- Excluded Sources: Commercial data (e.g., supplier catalogs) were omitted to prioritize peer-reviewed methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。